REACTION_CXSMILES
|
[Cl-].[Cl-].[Cl-].[Al+3].[CH2:5]([O:7][C:8](=[O:12])[C:9](Cl)=[O:10])[CH3:6].[CH:13]([S:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)([CH3:15])[CH3:14]>C(Cl)Cl>[CH2:5]([O:7][C:8](=[O:12])[C:9]([C:20]1[CH:21]=[CH:22][C:17]([S:16][CH:13]([CH3:15])[CH3:14])=[CH:18][CH:19]=1)=[O:10])[CH3:6] |f:0.1.2.3|
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Name
|
|
Quantity
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3.98 mL
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(=O)Cl)=O
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
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C(C)(C)SC1=CC=CC=C1
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Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
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Name
|
|
Quantity
|
6.09 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Cl-].[Cl-].[Al+3]
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Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
|
CUSTOM
|
Details
|
was then stirred for 30 min at 0° C
|
Rate
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UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
In a round bottom flask was placed
|
Type
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CUSTOM
|
Details
|
the temperature of the solution below 5° C. and it
|
Type
|
CUSTOM
|
Details
|
the temperature of the solution below 5° C
|
Type
|
CUSTOM
|
Details
|
The ice bath was then removed
|
Type
|
TEMPERATURE
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Details
|
to warm up to 25° C.
|
Type
|
STIRRING
|
Details
|
stirred for 3 h
|
Duration
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3 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction was then cooled back down to 0° C. in an ice bath
|
Type
|
ADDITION
|
Details
|
added dropwise ice water (20 mL)
|
Type
|
CUSTOM
|
Details
|
the temperature of the solution below 20° C
|
Type
|
STIRRING
|
Details
|
It was then stirred for 15 min
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
transferred to a separatory funnel
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
WASH
|
Details
|
The organic phase was then washed with water (2×25 mL), saturated aqueous sodium bicarbonate solution (2×25 mL) and water (25 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(=O)C1=CC=C(C=C1)SC(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.85 g | |
YIELD: PERCENTYIELD | 71% | |
YIELD: CALCULATEDPERCENTYIELD | 70.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |